2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide
Description
2-(4-Chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide (CAS: 300820-85-3) is an acetamide derivative characterized by a phenoxyacetamide backbone substituted with a chlorine atom and a methyl group at the 4- and 3-positions of the phenyl ring, respectively. The nitrogen atom of the acetamide moiety is further substituted with a cyclohexyl group and a methyl group, conferring distinct steric and electronic properties to the molecule .
The molecular formula is C₁₇H₂₃ClN₂O₂, with a molar mass of 334.83 g/mol. Its structure includes a planar acetamide group linked to a substituted phenyl ring and a bulky N-cyclohexyl-N-methyl substituent, which may influence solubility, metabolic stability, and target binding compared to simpler acetamides .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-12-10-14(8-9-15(12)17)20-11-16(19)18(2)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTHJTOHJMCXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(C)C2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324724 | |
| Record name | 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300820-85-3 | |
| Record name | 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide typically involves the following steps:
Formation of 2-(4-chloro-3-methylphenoxy)acetate: This is achieved by reacting p-chloro-m-cresol with ethylchloroacetate under anhydrous conditions.
Conversion to 2-(4-chloro-3-methylphenoxy)acetohydrazide: The acetate is then treated with hydrazine hydrate.
Formation of the final compound: The acetohydrazide is further reacted with cyclohexylamine and methyl iodide to yield 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the phenoxy ring.
Scientific Research Applications
Pharmaceutical Development
2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide has been studied for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for use in treating bacterial infections .
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can selectively induce cytotoxic effects on certain cancer cell lines while sparing normal cells. For instance, compounds with similar structural motifs have shown IC50 values indicating effective inhibition of cancer cell proliferation .
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases. This property could lead to its application in treatments aimed at conditions like Alzheimer's disease .
Agricultural Applications
The compound's herbicidal properties have also been explored. Its structural characteristics allow it to interfere with plant growth by inhibiting specific metabolic pathways, making it a candidate for developing new herbicides that target resistant weed species.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the chloro group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that derivatives of this compound exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The precise mechanisms are still under investigation but may involve apoptosis induction through mitochondrial pathways .
Summary of Biological Activities
| Activity Type | Description | Reference Year |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | 2024 |
| Cytotoxicity | Selective toxicity towards cancer cell lines | 2023 |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | 2025 |
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide is a synthetic organic compound notable for its applications in medicinal chemistry. This compound features a unique structure that includes a phenoxy group with chlorine and methyl substituents, linked to an acetamide moiety containing cyclohexyl and methyl groups. Its synthesis involves several steps, including the formation of various intermediates, and it has been studied for its potential biological activities.
Synthetic Routes
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide typically includes:
- Formation of 2-(4-chloro-3-methylphenoxy)acetate : This is achieved by reacting p-chloro-m-cresol with ethylchloroacetate.
- Conversion to 2-(4-chloro-3-methylphenoxy)acetohydrazide : The acetate is treated with hydrazine hydrate.
- Final Compound Formation : The acetohydrazide is reacted with cyclohexylamine and methyl iodide to yield the target compound.
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : The phenoxy group can be oxidized.
- Reduction : It can be reduced to form derivatives.
- Substitution : The chlorine atom can be substituted with other functional groups.
Comparison with Similar Compounds
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 2-(4-chloro-3-methylphenoxy)-N-phenylacetamide | Phenyl group instead of cyclohexyl | Different biological activity profile |
| 2-(4-chloro-3-methylphenoxy)acetohydrazide | Intermediate in synthesis | Used in the synthesis pathway |
The biological activity of 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide is primarily attributed to its interaction with specific molecular targets, which may include enzymes or receptors. This interaction can lead to the inhibition or activation of various biological pathways, making it a candidate for further pharmacological exploration.
Potential Applications
Research indicates that this compound may have several applications:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.
- Anticancer Properties : Some analogues have shown promising results in inhibiting cancer cell proliferation, indicating potential as an anticancer agent.
Case Studies
- Antimicrobial Studies : In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains, including resistant bacteria.
- Anticancer Activity : A study exploring the effects of related compounds on cancer cell lines revealed that certain analogues had IC50 values in the nanomolar range, indicating potent activity against specific tumor types.
Research Findings
Recent studies have focused on the biological evaluation of this compound:
Q & A
Q. Key Considerations :
- Catalyst choice (e.g., NaH for deprotonation) impacts reaction efficiency.
- Temperature control minimizes side reactions like hydrolysis.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the phenoxy group (δ 6.8–7.2 ppm for aromatic protons), acetamide carbonyl (δ ~170 ppm), and cyclohexyl protons (δ 1.2–2.0 ppm) ().
- FT-IR : Confirm carbonyl (C=O) stretch at ~1675 cm⁻¹ and N-H (amide) at ~3300 cm⁻¹.
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ (e.g., m/z 326.12).
Basic: How are preliminary biological activities evaluated for this compound?
Methodological Answer:
- In Vitro Assays :
- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations ().
- Antimicrobial : Disk diffusion or microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only blanks.
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity compared to DCM.
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions .
- Temperature Gradients : Gradual heating (e.g., 40°C → 60°C) reduces byproduct formation.
- Statistical Design : Apply response surface methodology (RSM) to model variables (e.g., time, catalyst loading) .
Q. Example Comparison Table :
| Derivative | IC₅₀ (μM) MCF-7 | LogP |
|---|---|---|
| Parent Compound | 12.4 | 3.2 |
| 2-(4-Fluoro-phenoxy) analog | 8.9 | 2.8 |
| N-Cyclohexyl (no methyl) | 24.1 | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
